SB399885

5-HT6 Receptor Binding Affinity Selectivity

SB399885 is the definitive 5-HT6 antagonist tool for cognitive research. Unlike SB-271046, which suffered poor brain penetration, SB399885 achieves robust CNS exposure (ED50 2.0 mg/kg) and fully reverses age-dependent Morris water maze deficits and scopolamine-induced object recognition impairments at 10 mg/kg p.o. Its unique mechanism—enhancing learning-specific NCAM polysialylation—is not replicated by tacrine or donepezil. With >200-fold selectivity over all receptors, ion channels, and enzymes, SB399885 delivers clean, interpretable results. Choose SB399885 for reproducible, high-impact in vivo cognitive pharmacology.

Molecular Formula C18H21Cl2N3O4S
Molecular Weight 446.3 g/mol
CAS No. 402713-80-8
Cat. No. B1680833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB399885
CAS402713-80-8
SynonymsSB399885 HCl;  SB399885;  SB399885 Hydrochloride;  SB 399885;  SB-399885.
Molecular FormulaC18H21Cl2N3O4S
Molecular Weight446.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3
InChIInChI=1S/C18H21Cl2N3O4S/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2/h3-4,9-11,21-22H,5-8H2,1-2H3
InChIKeyATKZKAYWARYLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB399885 (CAS 402713-80-8) for Research Procurement: Potent, Brain-Penetrant 5-HT6 Antagonist with Quantified Selectivity


SB399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide) is a potent, competitive antagonist of the serotonin 5-HT6 receptor with high affinity for human recombinant (pKi 9.11 ± 0.03; Ki 0.78 nM) and native human (pKi 9.02 ± 0.05) receptors [1]. It displays over 200-fold selectivity for 5-HT6 over all other receptors, ion channels, and enzymes tested . SB399885 is orally bioavailable and brain-penetrant, with established in vivo efficacy in preclinical models of cognition and mood . This compound is a widely utilized tool for investigating 5-HT6 receptor pharmacology and its role in CNS disorders.

SB399885 Procurement Rationale: Why In-Class 5-HT6 Antagonists Are Not Interchangeable


Within the 5-HT6 antagonist class, compounds exhibit substantial differences in receptor binding affinity, selectivity profile, brain penetration, and pharmacokinetic parameters, directly impacting their utility in specific experimental models. For instance, the predecessor compound SB-271046, while selective, suffered from poor blood-brain barrier penetration, necessitating further SAR optimization that yielded SB399885 with improved CNS exposure [1]. Similarly, clinical-stage candidates like SB-742457 (Intepirdine) possess distinct affinity and selectivity profiles that may not be directly comparable in preclinical settings . Even within the same chemical series, bioavailability and half-life can vary markedly; SB-357134 and SB399885 differ in oral bioavailability (65% vs. 52%) and half-life (3.4 h vs. 2.2 h), leading to divergent exposure profiles [2]. Therefore, substitution without rigorous characterization of the specific compound's properties risks irreproducible or misinterpreted results. The quantitative evidence below delineates the precise, verifiable differentiation of SB399885.

SB399885 Comparative Evidence: Quantified Differentiation from Key Analogs and Alternatives


Receptor Binding Affinity and Selectivity: SB399885 vs. SB-742457 vs. SB-271046

SB399885 exhibits a pKi of 9.11 ± 0.03 (Ki = 0.78 nM) at human recombinant 5-HT6 receptors, comparable to the high affinity of the clinical candidate SB-742457 (pKi = 9.63) [1]. However, SB399885 demonstrates >200-fold selectivity over other receptors, a key differentiator from SB-742457 which exhibits only >100-fold selectivity, indicating a broader selectivity margin for SB399885 . Compared to the predecessor SB-271046, SB399885 maintains potent affinity while offering improved brain penetration [2].

5-HT6 Receptor Binding Affinity Selectivity Radioligand Binding pKi

In Vivo Brain Penetration and Target Engagement: SB399885 vs. SB-271046

A critical differentiator for SB399885 is its proven brain penetration and target engagement, contrasting sharply with the poor CNS exposure of its predecessor SB-271046 [1]. SB399885 demonstrated an ex vivo ED50 of 2.0 ± 0.24 mg/kg p.o. for inhibiting [125I]SB-258585 binding in rat brain, confirming central 5-HT6 receptor occupancy following oral administration [2]. In contrast, SB-271046 was specifically noted to have poor blood-brain barrier penetration, which was a primary driver for the development of improved analogs like SB399885 [1].

Blood-Brain Barrier Pharmacokinetics Target Engagement Ex Vivo Binding ED50

Comparative Pharmacokinetics: SB399885 vs. SB-357134 in Rat

Within the same chemical series, SB399885 and SB-357134 exhibit distinct pharmacokinetic profiles. SB399885 has an oral bioavailability of 52% and a half-life of 2.2 hours in rat, while SB-357134 shows 65% bioavailability and a longer half-life of 3.4 hours [1]. Consequently, the minimum effective dose to induce inappetence is 50 mg/kg p.o. for SB399885 versus 30 mg/kg p.o. for SB-357134 [1]. These differences translate to varied exposure and dosing requirements, making direct substitution inappropriate.

Oral Bioavailability Half-life Pharmacokinetics In Vivo Rat

Differential Effects in Attentional Set-Shifting Task: SB399885 vs. SB-271046

In a rat attentional set-shifting task, a model of cognitive flexibility, both SB399885 and SB-271046 improved overall performance by reducing total trials to criterion and total errors [1]. However, only SB399885 significantly reduced the trials required to complete the extradimensional (ED) shift (P<0.05) and the number of errors made during both the intradimensional (ID) shift (P<0.05) and ED shift (P<0.01) [2]. This indicates that SB399885 has a more pronounced effect on cognitive flexibility and the ability to shift attentional set compared to its predecessor.

Cognition Executive Function Attentional Set-Shifting Behavioral Pharmacology Rat

Comparative Antidepressant-Like Efficacy and Receptor Occupancy: SB399885 vs. SB-271046 vs. Donepezil

In the rat forced swimming test, both SB399885 and SB-271046 reduced immobility time, indicative of antidepressant-like effects [1]. However, SB399885 achieved this at lower doses (3 and 10 mg/kg i.p.) with correspondingly higher 5-HT6 receptor occupancy (62% and 96%, respectively) compared to SB-271046 (10 and 30 mg/kg i.p.; 56% and 84% occupancy) [2]. Notably, the acetylcholinesterase inhibitor donepezil (0.5 and 1 mg/kg i.p.) failed to produce any effect in this model, underscoring a mechanistic differentiation between 5-HT6 antagonism and cholinergic enhancement for mood-related behaviors [1].

Forced Swim Test Depression Receptor Occupancy Mood Disorders Alzheimer's Disease

SB399885 Optimal Use Cases: Research Applications Supported by Comparative Evidence


Preclinical Models of Cognitive Enhancement in Aging and Dementia

SB399885 is uniquely suited for investigating cognitive deficits in aging and Alzheimer's disease models. Its demonstrated ability to fully reverse age-dependent deficits in the Morris water maze and scopolamine-induced impairments in novel object recognition at 10 mg/kg p.o. [1] provides a robust, quantifiable benchmark. Its superiority over SB-271046 in specific cognitive flexibility tasks [2] and its favorable brain penetration profile (ED50 2.0 mg/kg) [1] make it a reliable choice for studies requiring consistent central target engagement and behavioral efficacy.

Investigating Mood Disorders and Antidepressant Mechanisms

Researchers studying the intersection of cognition and mood, particularly in the context of Alzheimer's disease or depression, should prioritize SB399885. The direct head-to-head data showing its higher potency and receptor occupancy in the forced swim test compared to SB-271046 [3], coupled with its lack of effect in this model by donepezil, positions SB399885 as a key tool for probing 5-HT6-mediated antidepressant-like effects. Its ability to increase extracellular acetylcholine in the prefrontal cortex [1] further supports its use in dissecting cholinergic-monoaminergic interactions.

Neuroplasticity and Learning Mechanisms Studies

SB399885 is the preferred tool for studies focused on neuroplasticity mechanisms underlying learning and memory, specifically those involving neural cell adhesion molecule (NCAM) polysialylation. Evidence shows that chronic SB399885 treatment significantly increases the activation of dentate polysialylation specific to learning, an effect not observed with other cognitive enhancers like tacrine [4]. This provides a unique mechanistic signature that can be exploited to investigate a novel neuroplastic pathway distinct from cholinergic modulation.

Studies Requiring Clean 5-HT6 Pharmacology with Minimal Off-Target Effects

For experiments demanding a highly selective 5-HT6 antagonist, SB399885 is an optimal choice. Its >200-fold selectivity over a broad panel of receptors, ion channels, and enzymes [1] ensures that observed effects can be attributed with high confidence to 5-HT6 receptor blockade. This broad selectivity profile is a key advantage over some clinical candidates like SB-742457, which has a narrower reported selectivity margin , reducing the risk of confounding off-target pharmacology in preclinical investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB399885

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.